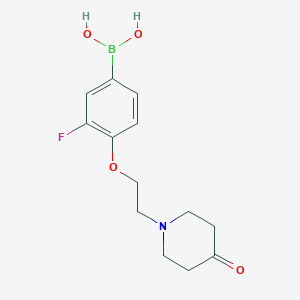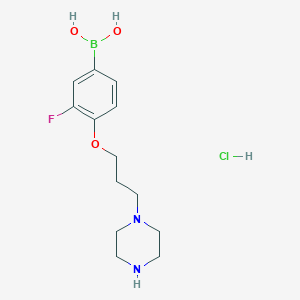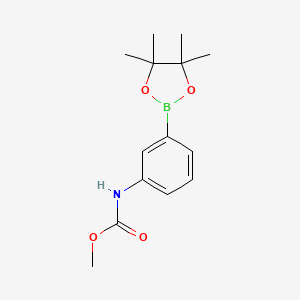
1,6-Dibromoisoquinoline
Übersicht
Beschreibung
1,6-Dibromoisoquinoline is a chemical compound with the molecular formula C9H5Br2N . It is a type of heterocyclic compound, which means it contains a ring structure that includes atoms of at least two different elements .
Molecular Structure Analysis
The molecular structure of 1,6-Dibromoisoquinoline consists of a nitrogen atom and two bromine atoms attached to an isoquinoline ring . The exact spatial arrangement of these atoms could not be found in the available literature.
Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Stereoselectivity :
- Itoh et al. (2001) explored the reaction of 5,8-Dibromoisoquinoline derivatives with nucleophiles, achieving high stereoselectivity and chemical yields. This study contributes to the understanding of asymmetric synthesis using isoquinolines (Itoh et al., 2001).
Anticancer Research :
- Delgado et al. (2012) synthesized various substituted isoquinolinequinones, including 7-Amino-6-bromoisoquinoline-5,8-quinone, and evaluated their cytotoxicity against several human cancer cell lines. Their findings indicate potential applications in cancer treatment (Delgado et al., 2012).
- Kiselev et al. (2010) investigated dibenzo[c,h][1,6]naphthyridines, structurally related to isoquinolines, as topoisomerase I inhibitors and potential anticancer agents. This research highlights the role of isoquinoline derivatives in the development of new cancer therapies (Kiselev et al., 2010).
Neuropharmacology :
- Cohen et al. (1972) studied 6,7-Dihydroxytetrahydroisoquinoline, a pharmacologically active alkaloid related to isoquinolines, for its uptake and storage by peripheral sympathetic nerves. This provides insights into the neuropharmacological effects of similar compounds (Cohen et al., 1972).
Pharmacokinetics and Metabolism :
- The pharmacokinetic characteristics and metabolite identification of 1-(3′-bromophenyl)-heliamine, a synthetic tetrahydroisoquinoline, were studied by Xi et al. (2022). This research is relevant for understanding the absorption and metabolism of similar isoquinoline compounds (Xi et al., 2022).
Antimalarial Research :
- The synthesis and in vitro antiplasmodial activity of 1-aryl-1,2,3,4-tetrahydroisoquinolines, a class related to isoquinolines, were investigated by Hanna et al. (2014). This study highlights the potential of isoquinoline derivatives in developing new antimalarial agents (Hanna et al., 2014).
Safety and Hazards
Safety data sheets for similar compounds, such as 1,3-Dibromoisoquinoline and 1,4-Dibromoisoquinoline, suggest that these compounds may be harmful if swallowed, in contact with skin, or if inhaled . They may cause skin irritation, serious eye irritation, and respiratory irritation . Therefore, it is recommended to avoid dust formation, avoid breathing mist, gas or vapors, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation .
Wirkmechanismus
Mode of Action
Isoquinolines, in general, are known to interact with their targets through various mechanisms, including binding to receptors or enzymes, disrupting cell membrane integrity, or modulating signal transduction pathways .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound like 1,6-Dibromoisoquinoline . Factors such as temperature, pH, presence of other chemicals, and biological factors can affect the compound’s stability, its interaction with targets, and its overall effectiveness.
Eigenschaften
IUPAC Name |
1,6-dibromoisoquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5Br2N/c10-7-1-2-8-6(5-7)3-4-12-9(8)11/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZACKZSZCGYJJJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN=C2Br)C=C1Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5Br2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.95 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,6-Dibromoisoquinoline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




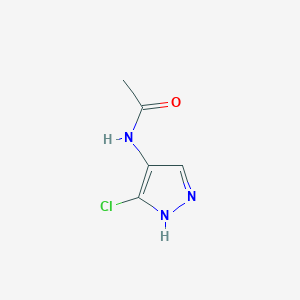

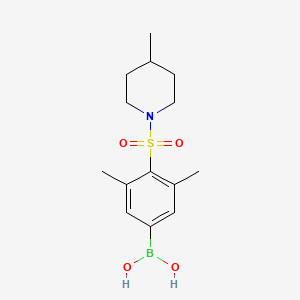

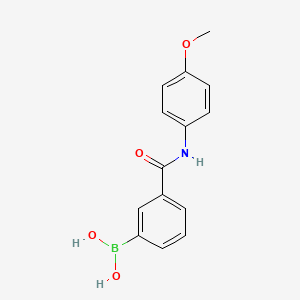
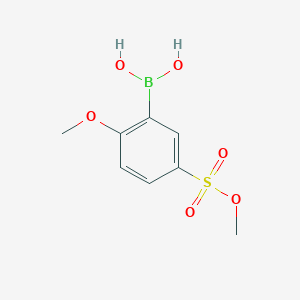
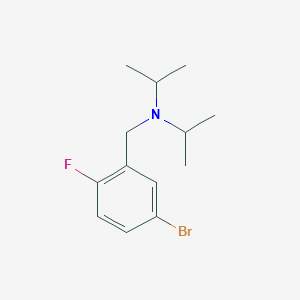
![4,4'-(5,5'-Difluoro-[1,1'-biphenyl]-3,3'-diyl)dimorpholine](/img/structure/B1458618.png)
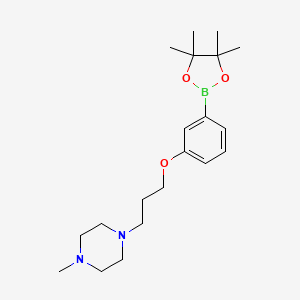
![methyl 6-chloro-2-(2-methoxy-2-oxoethyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxylate](/img/structure/B1458620.png)
